molecular formula C15H15N3O4 B5585207 3-(3-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B5585207
M. Wt: 301.30 g/mol
InChI Key: IMQLPGRGAZORJX-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that features multiple functional groups, including methoxyphenyl, oxazole, and carboxamide. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an oxazole derivative.

    Formation of the carboxamide group: This can be done by reacting an amine with a carboxylic acid derivative (such as an acid chloride or ester) under suitable conditions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the oxazole rings, potentially leading to the formation of dihydro- or tetrahydro- derivatives.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halides, acids, or bases may be employed depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield phenolic compounds, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for drug development, particularly if it shows promising biological activity in preliminary studies.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the N-(5-methyl-1,2-oxazol-3-yl) group.

    N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the 3-(3-methoxyphenyl) group.

Uniqueness

The presence of both the methoxyphenyl and oxazole groups in 3-(3-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-9-6-14(18-21-9)16-15(19)13-8-12(17-22-13)10-4-3-5-11(7-10)20-2/h3-7,13H,8H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQLPGRGAZORJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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